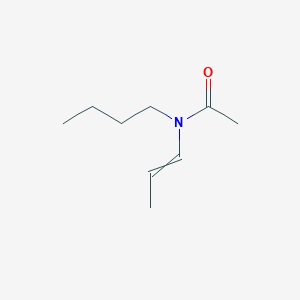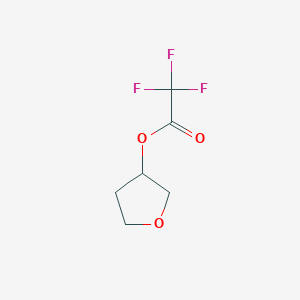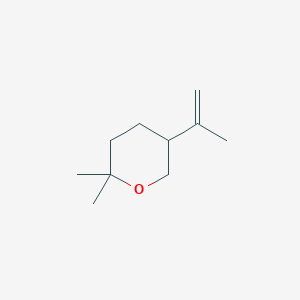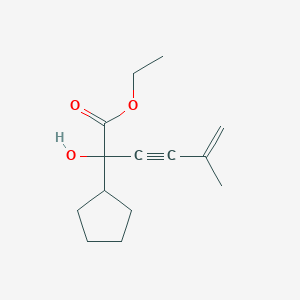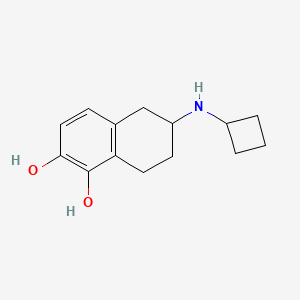
6-(Cyclobutylamino)-5,6,7,8-tetrahydronaphthalene-1,2-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(Cyclobutylamino)-5,6,7,8-tetrahydronaphthalene-1,2-diol is a complex organic compound that features a cyclobutylamino group attached to a tetrahydronaphthalene backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Cyclobutylamino)-5,6,7,8-tetrahydronaphthalene-1,2-diol typically involves multiple steps, starting with the preparation of the cyclobutylamine precursor. Cyclobutylamine can be synthesized through the reduction of cyclobutanone using lithium aluminum hydride (LiAlH4) or through the hydrogenation of cyclobutanone over a palladium catalyst .
The next step involves the formation of the tetrahydronaphthalene backbone. This can be achieved through a Diels-Alder reaction between a suitable diene and a dienophile, followed by hydrogenation to reduce the double bonds . The final step is the coupling of the cyclobutylamino group to the tetrahydronaphthalene backbone, which can be done using standard amination reactions under appropriate conditions .
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, would be essential to maximize yield and minimize costs.
Analyse Chemischer Reaktionen
Types of Reactions
6-(Cyclobutylamino)-5,6,7,8-tetrahydronaphthalene-1,2-diol can undergo various chemical reactions, including:
Oxidation: The diol groups can be oxidized to form diketones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3)
Reduction: The compound can be reduced to form the corresponding alcohols using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4)
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: NaBH4, LiAlH4, and catalytic hydrogenation.
Substitution: Various nucleophiles, depending on the desired substitution product.
Major Products
Oxidation: Formation of diketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted amines or other derivatives.
Wissenschaftliche Forschungsanwendungen
6-(Cyclobutylamino)-5,6,7,8-tetrahydronaphthalene-1,2-diol has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 6-(Cyclobutylamino)-5,6,7,8-tetrahydronaphthalene-1,2-diol involves its interaction with specific molecular targets and pathways. The compound may act by binding to certain receptors or enzymes, thereby modulating their activity . The exact molecular targets and pathways involved would depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-(Cyclobutylamino)nicotinic acid: Shares the cyclobutylamino group but has a different backbone structure.
6-(Cyclobutylamino)nicotinonitrile: Another compound with a cyclobutylamino group, used in different applications.
Uniqueness
6-(Cyclobutylamino)-5,6,7,8-tetrahydronaphthalene-1,2-diol is unique due to its specific combination of a cyclobutylamino group and a tetrahydronaphthalene backbone. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .
Eigenschaften
CAS-Nummer |
90060-31-4 |
|---|---|
Molekularformel |
C14H19NO2 |
Molekulargewicht |
233.31 g/mol |
IUPAC-Name |
6-(cyclobutylamino)-5,6,7,8-tetrahydronaphthalene-1,2-diol |
InChI |
InChI=1S/C14H19NO2/c16-13-7-4-9-8-11(15-10-2-1-3-10)5-6-12(9)14(13)17/h4,7,10-11,15-17H,1-3,5-6,8H2 |
InChI-Schlüssel |
XUSXRRQANDIQGY-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C1)NC2CCC3=C(C2)C=CC(=C3O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




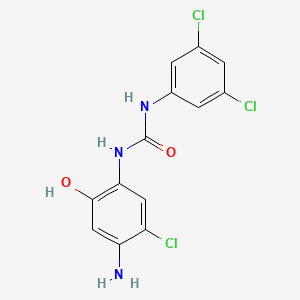

![{3-[Chloro(dimethyl)stannyl]propyl}(dicyclohexyl)phosphane](/img/structure/B14364705.png)
![Diphenyl {[(prop-2-en-1-yl)amino]methyl}phosphonate](/img/structure/B14364719.png)
![Methanone, [4,5-dihydro-5-(phenylmethyl)-3-isoxazolyl]phenyl-](/img/structure/B14364720.png)
![[2-(2-Bromoethoxy)ethyl]benzene](/img/structure/B14364728.png)

![[Di(furan-2-yl)methyl]phosphane](/img/structure/B14364732.png)
